1H-pyrazol-1-yl(thiophen-2-yl)methanone
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Overview
Description
1H-pyrazol-1-yl(thiophen-2-yl)methanone is a heterocyclic compound that features both a pyrazole and a thiophene ring. These structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazol-1-yl(thiophen-2-yl)methanone typically involves the reaction of pyrazole derivatives with thiophene carboxylic acids or their derivatives. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium. The reaction conditions often involve heating the reactants in a suitable solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1H-pyrazol-1-yl(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
1H-pyrazol-1-yl(thiophen-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 1H-pyrazol-1-yl(thiophen-2-yl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
- 1H-pyrazol-1-yl(pyridin-2-yl)methanone
- 1H-pyrazol-1-yl(furan-2-yl)methanone
- 1H-pyrazol-1-yl(benzofuran-2-yl)methanone
Uniqueness: 1H-pyrazol-1-yl(thiophen-2-yl)methanone is unique due to the presence of both pyrazole and thiophene rings, which confer distinct electronic properties and biological activities. The thiophene ring, in particular, enhances its potential in electronic applications compared to its analogs with different heterocyclic rings .
Properties
Molecular Formula |
C8H6N2OS |
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Molecular Weight |
178.21 g/mol |
IUPAC Name |
pyrazol-1-yl(thiophen-2-yl)methanone |
InChI |
InChI=1S/C8H6N2OS/c11-8(7-3-1-6-12-7)10-5-2-4-9-10/h1-6H |
InChI Key |
XFVPOIDJXOOSMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C(=O)C2=CC=CS2 |
Origin of Product |
United States |
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